molecular formula C19H22N2O4S B269423 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Número de catálogo B269423
Peso molecular: 374.5 g/mol
Clave InChI: OCHPFZLDSHENKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to apoptosis of malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also inhibits the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have potent activity against BTK in biochemical assays, with an IC50 (half maximal inhibitory concentration) in the low nanomolar range. In preclinical models of B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has demonstrated dose-dependent inhibition of tumor growth and induction of apoptosis in malignant B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases and inflammatory disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has several advantages over other BTK inhibitors, such as ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown activity against BTK mutations that confer resistance to ibrutinib, making it a promising alternative for patients who have developed resistance to ibrutinib. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide also has a shorter half-life than ibrutinib, which may reduce the risk of adverse effects associated with long-term BTK inhibition. However, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several potential future directions for the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the combination of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, for the treatment of B-cell malignancies. Another area of interest is the development of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide for the treatment of autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Additional preclinical studies are needed to further evaluate the safety and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in these indications. Finally, clinical trials are needed to determine the optimal dosing, safety, and efficacy of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in humans.

Métodos De Síntesis

The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves a series of chemical reactions, starting with the condensation of 4-aminophenylsulfonamide and 2-furaldehyde to form the intermediate 4-(tetrahydro-2-furanylmethylamino)phenylsulfonamide. This intermediate is then coupled with 4-methylbenzoic acid to produce 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. The synthesis of 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been optimized for large-scale production and has been reported in several scientific publications.

Aplicaciones Científicas De Investigación

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B-cells. 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also demonstrated activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib. In addition to B-cell malignancies, 4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has shown promise in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Fórmula molecular

C19H22N2O4S

Peso molecular

374.5 g/mol

Nombre IUPAC

4-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4S/c1-14-4-6-15(7-5-14)19(22)21-16-8-10-18(11-9-16)26(23,24)20-13-17-3-2-12-25-17/h4-11,17,20H,2-3,12-13H2,1H3,(H,21,22)

Clave InChI

OCHPFZLDSHENKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

SMILES canónico

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.